Synthesis and Characterization of Dehydro Nifedipine-¹³C,d₃: A Technical Guide
Synthesis and Characterization of Dehydro Nifedipine-¹³C,d₃: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Dehydro Nifedipine-¹³C,d₃, an isotopically labeled analog of the primary metabolite of the widely used calcium channel blocker, Nifedipine (B1678770). This document details the synthetic pathway, experimental protocols, and analytical characterization of this stable isotope-labeled compound, which is a critical tool in pharmacokinetic and metabolic studies.
Introduction
Dehydro Nifedipine is the principal and inactive metabolite of Nifedipine, formed by the oxidation of the dihydropyridine (B1217469) ring to a pyridine (B92270) ring, a reaction primarily catalyzed by cytochrome P450 enzymes in the liver.[1][2] The isotopically labeled version, Dehydro Nifedipine-¹³C,d₃, serves as an invaluable internal standard for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), enabling precise and accurate measurement of Dehydro Nifedipine levels in biological matrices.[3] This guide outlines a feasible synthetic route and the expected analytical characterization of this labeled compound.
Synthesis of Dehydro Nifedipine-¹³C,d₃
The synthesis of Dehydro Nifedipine-¹³C,d₃ is proposed via a multi-step process commencing with a modified Hantzsch pyridine synthesis to construct the core dihydropyridine structure of Nifedipine, incorporating the isotopic labels, followed by an oxidation step to yield the final aromatized product.
Synthetic Scheme
The overall synthetic pathway is depicted below:
Caption: Proposed synthetic scheme for Dehydro Nifedipine-¹³C,d₃.
Experimental Protocol: Synthesis of Nifedipine-¹³C,d₃ (Intermediate)
This protocol is adapted from the classical Hantzsch dihydropyridine synthesis.[4][5]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-nitrobenzaldehyde (1 equivalent), methyl acetoacetate-¹³C (2 equivalents), and ammonia (1 equivalent) in methanol-d₄ as the solvent. The use of methyl acetoacetate-¹³C and methanol-d₄ introduces the isotopic labels.
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Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product, Nifedipine-¹³C,d₃, is expected to precipitate from the solution. Collect the solid by vacuum filtration and wash with cold methanol-d₄.
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Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol (B145695) or a mixture of dichloromethane (B109758) and hexane, to obtain pure Nifedipine-¹³C,d₃.
Experimental Protocol: Oxidation to Dehydro Nifedipine-¹³C,d₃
The oxidation of the dihydropyridine ring to a pyridine ring is a critical step.[6]
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Reaction Setup: Dissolve the synthesized Nifedipine-¹³C,d₃ in a suitable solvent, such as acetic acid or chloroform.
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Oxidation: Add a suitable oxidizing agent, such as nitric acid or chromium trioxide, dropwise to the solution at room temperature.
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Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.
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Work-up and Purification: Quench the reaction by adding water and neutralize the mixture with a base (e.g., sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude Dehydro Nifedipine-¹³C,d₃ by column chromatography on silica (B1680970) gel.
Characterization of Dehydro Nifedipine-¹³C,d₃
A combination of spectroscopic techniques is employed to confirm the identity, purity, and structure of the synthesized Dehydro Nifedipine-¹³C,d₃.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the final compound.
Table 1: HPLC Analytical Method
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 235 nm |
| Injection Volume | 10 µL |
| Expected Purity | >98% |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and the incorporation of the isotopic labels.
Table 2: Mass Spectrometry Data
| Parameter | Expected Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Molecular Formula | C₁₇H₁₃¹³CH₃D₃N₂O₆ |
| Expected [M+H]⁺ | m/z 349.1 |
| Instrumentation | High-Resolution Mass Spectrometer (e.g., Q-TOF) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and confirms the positions of the isotopic labels.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)
| Position | ¹H Chemical Shift (Predicted) | ¹³C Chemical Shift (Predicted) |
| Aromatic-H | 7.2 - 8.2 (m) | 124 - 150 |
| Methyl-¹³C | 2.5 (s) | Enriched signal |
| Methoxy-d₃ | Not observed | Not observed (deuterated) |
Note: Predicted chemical shifts are based on known data for Dehydro Nifedipine and related structures. The absence of a proton signal for the methoxy (B1213986) group and the presence of an enhanced ¹³C signal for the methyl group are key indicators of successful labeling.
Experimental and Analytical Workflow
The following diagram illustrates the overall workflow from synthesis to characterization.
Caption: Overall workflow for the synthesis and characterization.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of Dehydro Nifedipine-¹³C,d₃. The described methodologies, based on established chemical principles, offer a reliable pathway for obtaining this critical analytical standard. The comprehensive characterization protocols ensure the identity, purity, and structural integrity of the final product, making it suitable for demanding applications in drug metabolism and pharmacokinetic research.
References
- 1. Nifedipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ijclinmedcasereports.com [ijclinmedcasereports.com]
- 3. Rapid and simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical herb-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
